molecular formula C10H8BrClFNO B2567266 3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one CAS No. 1342993-07-0

3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2567266
CAS No.: 1342993-07-0
M. Wt: 292.53
InChI Key: QTXNRSYXEFCNAS-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one: is a synthetic organic compound with the molecular formula C10H8BrClFNO. It is a pyrrolidinone derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

    Oxidation Products: Oxidation can yield oxo derivatives.

    Reduction Products: Reduction can yield hydro derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

  • 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one
  • 3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one
  • 3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one

Comparison:

Biological Activity

3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one is a synthetic organic compound with the molecular formula C10H8BrClFNO. This compound exhibits significant potential in medicinal chemistry, particularly in the development of anticancer therapies and as an inhibitor of specific protein interactions.

Chemical Structure and Properties

The compound features a pyrrolidinone structure characterized by a five-membered ring containing nitrogen, with a bromine atom at the third position and a chlorofluorophenyl group at the first position. This unique arrangement contributes to its reactivity and biological activity.

Key Structural Features

Feature Description
Molecular Formula C10H8BrClFNO
Molecular Weight 258.54 g/mol
Functional Groups Bromine, Chlorine, Fluorine, Carbonyl

The biological activity of this compound is largely attributed to its ability to modulate protein interactions, particularly with murine double minute 2 (MDM2), a protein that regulates the tumor suppressor p53. Inhibition of MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells.

Potential Pathways Affected

  • MDM2/p53 Interaction : The compound may disrupt the MDM2-p53 interaction, enhancing p53-mediated transcriptional activation of genes involved in cell cycle arrest and apoptosis.
  • Enzymatic Inhibition : It may also inhibit various enzymes involved in metabolic pathways related to cancer progression.

Biological Activity Studies

Research indicates that derivatives of pyrrolidinones, including this compound, exhibit significant inhibitory effects against various cancer cell lines. For instance, studies have shown that similar compounds can effectively inhibit tumor growth in vivo.

Case Studies and Research Findings

  • MDM2 Inhibition : A study demonstrated that compounds structurally similar to this compound showed promising results in inhibiting MDM2, leading to increased apoptosis in cancer cells .
  • Antitumor Activity : In vivo studies reported that related pyrrolidinone derivatives significantly reduced tumor size in mouse models, indicating strong anticancer properties .
  • Selectivity for Kinases : Compounds with similar structures have shown selectivity for various kinases involved in cancer signaling pathways, which may enhance their therapeutic potential .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:

Compound Name Structural Features Unique Properties
3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-oneSimilar brominated structurePotentially different biological activity due to fluorine positioning
N-(4-bromo-2-fluorophenyl)-2-(4-chloro-3-pyrrolidin-1-ylsulfonylanilino)acetamideContains sulfonamide linkageEnhanced solubility and bioavailability
5-Bromo-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-oneDifferent halogen positioningVariations in potency against specific targets

This table illustrates how variations in halogen positioning and additional functional groups can influence biological activity and therapeutic potential.

Properties

IUPAC Name

3-bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClFNO/c11-7-3-4-14(10(7)15)9-2-1-6(12)5-8(9)13/h1-2,5,7H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXNRSYXEFCNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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